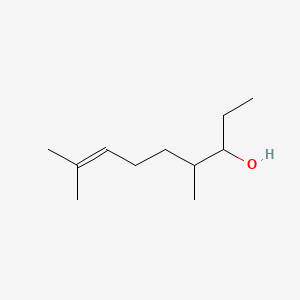

4,8-Dimethylnon-7-en-3-ol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

27243-07-8 |

|---|---|

Molecular Formula |

C11H22O |

Molecular Weight |

170.29 g/mol |

IUPAC Name |

4,8-dimethylnon-7-en-3-ol |

InChI |

InChI=1S/C11H22O/c1-5-11(12)10(4)8-6-7-9(2)3/h7,10-12H,5-6,8H2,1-4H3 |

InChI Key |

OLPJEGSRSMHTIA-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(C)CCC=C(C)C)O |

Origin of Product |

United States |

Palladium Catalyzed Aerobic Oxidation:

Secondary alcohols are readily oxidized to ketones using palladium(II) catalysts in the presence of a stoichiometric oxidant, often molecular oxygen (from air), making it an environmentally benign process. acs.orgnih.gov A common catalytic system involves a combination of a palladium source, such as Pd(OAc)₂, a ligand (e.g., pyridine or (-)-sparteine), and sometimes a base or other additives in a suitable solvent like toluene or chloroform. acs.orgnih.gov This method is compatible with a wide range of functional groups, including alkenes, meaning the double bond in 4,8-Dimethylnon-7-en-3-ol would likely remain intact during the oxidation of the hydroxyl group to yield 4,8-dimethylnon-7-en-3-one.

Palladium Catalyzed Cross Coupling of Homoallylic Systems:

Kinetic and Mechanistic Investigations of Organic Reactions

Elucidation of Reaction Pathways and Rate-Determining Steps

Enzymatic Reaction Pathway (ADH):

The mechanism of alcohol oxidation by HLADH is well-established. wikipedia.orgstudy.com The reaction proceeds through the following key steps:

Coenzyme Binding: The cofactor, NAD⁺, binds to the enzyme first. proteopedia.org

Substrate Binding: The alcohol substrate, this compound, then binds, with its hydroxyl group coordinating directly to the catalytic zinc ion in the active site. wikipedia.orgresearchgate.net

Deprotonation: A proton relay system, involving amino acid residues such as Ser-48 and His-51, facilitates the deprotonation of the alcohol's hydroxyl group to form a zinc-bound alkoxide. wikipedia.orgstudy.com

Hydride Transfer: In the central catalytic step, a hydride ion (H⁻) is transferred directly from the C3 of the substrate to the C4 position of the nicotinamide ring of NAD⁺, forming NADH and the ketone product, 4,8-dimethylnon-7-en-3-one, which remains coordinated to the zinc. proteopedia.org

Product Release: The ketone product dissociates from the enzyme, followed by the rate-limiting release of the reduced cofactor, NADH. nih.gov

The rate-determining step for ADH catalysis can vary depending on the substrate. For the oxidation of ethanol, the dissociation of the E-NADH complex is typically the slowest step. nih.gov However, for bulkier secondary alcohols, the catalytic interconversion of the ternary complexes (i.e., the hydride transfer step itself) can become rate-limiting. nih.gov

Palladium-Catalyzed Oxidation Pathway:

The mechanism for the aerobic oxidation of alcohols catalyzed by palladium(II) generally follows a distinct pathway: libretexts.org

Ligand Exchange: The alcohol substrate displaces a ligand on the Pd(II) center.

Deprotonation: A base (which can be a ligand like pyridine or an added carbonate) removes the proton from the coordinated alcohol to form a palladium(II)-alkoxide intermediate. libretexts.org

β-Hydride Elimination: This is the key product-forming step. The palladium alkoxide undergoes β-hydride elimination, where a hydrogen on the carbinol carbon is transferred to the metal, forming the ketone product and a palladium-hydride (Pd(II)-H) species. acs.orglibretexts.org

Catalyst Regeneration: The Pd(II)-H species is reoxidized back to the active Pd(II) catalyst by molecular oxygen, a process that can involve several steps and the formation of palladium hydroperoxo species. acs.org The rate-determining step in this cycle is often the β-hydride elimination.

Detailed Kinetic Modeling (e.g., Ternary Complex Ordered Bi-Bi Mechanism in enzymatic reactions)

The kinetics of HLADH-catalyzed reactions are classically described by a Ternary Complex Ordered Bi-Bi mechanism . nih.gov This signifies an ordered binding of two substrates (Bi) and an ordered release of two products (Bi).

The reaction sequence is as follows: E + A ⇌ EA + B ⇌ EAB ⇌ EPQ ⇌ EQ + P ⇌ E + Q

Where:

E = Enzyme (ADH)

A = First substrate (NAD⁺)

B = Second substrate (this compound)

P = First product (4,8-dimethylnon-7-en-3-one)

Q = Second product (NADH)

EA, EQ = Binary complexes

EAB, EPQ = Ternary complexes

The steady-state initial velocity for this mechanism is described by the Cleland equation: readthedocs.io

v = (V₁V₂(AB - PQ/Keq)) / (KiaKbV₂ + KaB V₂ + KbAV₂ + ABV₂ + (V₁/Keq)(KiaKqP + KpQ A + KqAP + APQ) + (V₂/Keq)(KpB Q + KqP B + BPQ) + (A B P V₂/Keq) + (A P Q V₁/Keq))

For initial velocity studies in the forward direction (P and Q are zero), this complex equation simplifies to:

v = (V₁[A][B]) / (KiaKb + Ka[B] + Kb[A] + [A][B])

Kinetic Parameters in the Model:

V₁: The maximum velocity in the forward direction. libretexts.org

Kₐ, Kₑ: Michaelis constants for substrates A and B. libretexts.org

Kᵢₐ: The dissociation constant for the EA complex. readthedocs.io

This model predicts that Lineweaver-Burk plots (1/v vs. 1/[A] at different fixed concentrations of B) will yield a series of intersecting lines, which is a characteristic feature of ternary complex mechanisms. libretexts.org Detailed kinetic analysis involves measuring initial reaction rates while systematically varying the concentrations of both the alcohol substrate and the NAD⁺ cofactor. libretexts.org By fitting this data to the rate equation, all the kinetic constants can be determined, providing a complete quantitative description of the catalytic cycle. nih.govnih.gov

Spectroscopic Characterization and Structural Elucidation of Branched Nonenols

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei. For a molecule like 4,8-Dimethylnon-7-en-3-ol, a suite of one-dimensional and two-dimensional NMR experiments is employed to assign every proton and carbon signal unambiguously.

One-dimensional NMR provides fundamental information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for each unique proton. The chemical shifts are influenced by neighboring functional groups, such as the hydroxyl (-OH) group and the carbon-carbon double bond. Protons closer to the electron-withdrawing hydroxyl group would appear at a lower field (higher ppm), while protons on the aliphatic chain would be found at a higher field (lower ppm). The splitting patterns (multiplicity) of these signals, arising from spin-spin coupling with adjacent protons, provide crucial information about the connectivity of the carbon skeleton.

¹³C NMR: The carbon NMR spectrum provides a signal for each chemically non-equivalent carbon atom. The positions of these signals are indicative of the carbon's hybridization and its electronic environment. The carbon atom bonded to the hydroxyl group (C3) is expected to resonate in the range of 65-75 ppm. The olefinic carbons (C7 and C8) would appear further downfield, typically between 120 and 140 ppm. The various methyl and methylene carbons that constitute the rest of the structure would have characteristic shifts in the aliphatic region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on structure-property relationships. Actual experimental values may vary.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| 1 | ~0.9 (t) | ~14 |

| 2 | ~1.5 (m) | ~30 |

| 3 | ~3.6 (m) | ~72 |

| 4 | ~1.6 (m) | ~35 |

| 4-CH₃ | ~0.9 (d) | ~20 |

| 5 | ~1.4 (m) | ~40 |

| 6 | ~2.0 (m) | ~26 |

| 7 | ~5.1 (t) | ~125 |

| 8 | - | ~132 |

| 8-CH₃ | ~1.7 (s) | ~25 |

Two-dimensional NMR experiments are critical for assembling the molecular structure by revealing correlations between different nuclei. 2D-NMR techniques enhance resolution by distributing signals across two dimensions, which is particularly useful for complex molecules where 1D spectra may have overlapping signals frontiersin.org.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would show correlations between H3 and the protons on C2 and C4, and between the protons of the aliphatic chain, confirming the connectivity from C1 to C7.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It allows for the definitive assignment of which protons are bonded to which carbons, pairing the data from the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is invaluable for piecing together the molecular skeleton, especially around quaternary centers or heteroatoms. For instance, HMBC would show correlations from the methyl protons at C9 and the 8-CH₃ to the olefinic carbons C7 and C8, confirming their placement.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It is crucial for determining the stereochemistry of the molecule, such as the relative orientation of substituents around the chiral centers and the geometry of the double bond.

In modern structural analysis, computational methods are frequently used to predict NMR spectra. uni-bonn.de Techniques based on Density Functional Theory (DFT) can calculate the magnetic shielding of each nucleus, which can then be converted into a chemical shift. uni-bonn.de These predicted spectra serve as a powerful tool for comparison with experimental data, helping to validate structural assignments or to distinguish between possible isomers. For complex molecules, machine learning algorithms are also being developed to predict chemical shifts with increasing accuracy and speed. nih.gov The application of these computational protocols can significantly reduce ambiguity in spectral interpretation. researchgate.net

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and molecular formula of a compound and can provide structural information through analysis of fragmentation patterns.

High-resolution mass spectrometry provides a very precise measurement of a molecule's mass. This precision allows for the determination of its elemental composition, as the exact mass of a molecule is unique to its specific atomic makeup. For this compound, HRESIMS would be used to confirm the molecular formula C₁₁H₂₂O. nih.govnih.govnih.govwikipedia.org

Table 2: Molecular Formula and Exact Mass Data

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₂₂O |

| Average Mass | 170.29 g/mol |

Gas chromatography-mass spectrometry is a hybrid technique that separates chemical mixtures and identifies the components at a molecular level. The gas chromatograph separates volatile compounds, which are then introduced into the mass spectrometer. The mass spectrometer ionizes the molecules and shatters them into characteristic fragments. The resulting fragmentation pattern, or mass spectrum, serves as a molecular "fingerprint."

For this compound, the mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 170. Key fragmentation pathways for aliphatic alcohols often include:

Loss of water: A prominent peak at m/z 152 (M-18) resulting from the elimination of H₂O.

Alpha-cleavage: Breakage of the C-C bond adjacent to the oxygen atom. This would lead to fragments from the loss of an ethyl radical (C₂H₅•) or a C₇H₁₃• radical.

Allylic cleavage: Fragmentation at the bond adjacent to the C=C double bond, which is a favorable process.

Table 3: Predicted Key Fragments in the GC-MS Spectrum of this compound

| m/z | Predicted Identity |

|---|---|

| 170 | [M]⁺ (Molecular Ion) |

| 155 | [M - CH₃]⁺ |

| 152 | [M - H₂O]⁺ |

| 127 | [M - C₃H₇]⁺ (cleavage at C4-C5) |

| 85 | [C₆H₁₃]⁺ (cleavage at C4-C5) |

This combination of separation and detailed mass analysis makes GC-MS a powerful tool for identifying specific isomers like this compound in complex mixtures. nih.gov

Chiroptical Methods for Absolute Configuration Assignment

Chiroptical techniques are powerful tools for determining the absolute configuration of chiral molecules by measuring the differential interaction of the molecule with left and right circularly polarized light.

Electronic Circular Dichroism (ECD) spectroscopy is a crucial method for elucidating the absolute configuration of chiral compounds. This technique measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. The resulting spectrum, with its characteristic positive and negative Cotton effects, is highly sensitive to the spatial arrangement of atoms and chromophores within the molecule.

For a molecule like this compound, which lacks a strong chromophore, direct ECD analysis can be challenging. In such cases, derivatization with a chromophoric group near the stereocenter of interest is a common strategy. The ECD spectrum of the resulting derivative is then dominated by the introduced chromophore, and the sign of the Cotton effects can be correlated to the absolute configuration of the parent alcohol.

The interpretation of ECD spectra is often supported by quantum-chemical calculations. By calculating the theoretical ECD spectra for all possible stereoisomers of the derivatized or underivatized molecule, a comparison with the experimental spectrum can provide a reliable assignment of the absolute configuration.

Table 1: Hypothetical ECD Data for a Chromophoric Derivative of this compound This table is illustrative as no specific experimental data for this compound was found in the searched literature.

| Stereoisomer | Wavelength (nm) | Molar Ellipticity (deg cm²/dmol) |

|---|---|---|

| (3R,4S)-isomer derivative | 230 | +15,000 |

| 265 | -8,000 | |

| (3S,4R)-isomer derivative | 230 | -14,500 |

The modified Mosher's method is a widely used NMR technique for determining the absolute configuration of chiral secondary alcohols. This method involves the esterification of the alcohol with the two enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomeric esters.

The underlying principle is that the phenyl group of the MTPA moiety will adopt a preferred conformation, leading to anisotropic shielding or deshielding of the protons in the vicinity of the newly formed ester linkage. By analyzing the differences in the ¹H NMR chemical shifts (Δδ = δS - δR) between the (S)-MTPA and (R)-MTPA esters, the absolute configuration of the alcohol can be deduced. Protons on one side of the MTPA plane in the conformational model will exhibit a positive Δδ value, while those on the other side will show a negative value.

For this compound, application of the modified Mosher's method would involve the preparation of its (R)- and (S)-MTPA esters and subsequent detailed ¹H NMR analysis to determine the Δδ values for the protons adjacent to the C-3 stereocenter.

Table 2: Illustrative Δδ (δS - δR) Values for Mosher Esters of a Chiral Alcohol This table presents a typical pattern of chemical shift differences and is not based on experimental data for this compound.

| Proton | δ ((S)-MTPA ester) (ppm) | δ ((R)-MTPA ester) (ppm) | Δδ (δS - δR) (ppm) |

|---|---|---|---|

| H-2 | 4.95 | 4.90 | +0.05 |

| H-4 | 2.10 | 2.18 | -0.08 |

Optical rotation is the measurement of the angle of rotation of the plane of polarized light as it passes through a solution of a chiral compound. The direction and magnitude of this rotation are characteristic of the specific enantiomer. While empirical rules can sometimes be used to correlate the sign of the optical rotation to the absolute configuration, these are often unreliable for complex molecules.

A more robust approach is to compare the experimentally measured optical rotation with values from the literature for authenticated standards or with values predicted from quantum-chemical calculations. For this compound, the synthesis of enantiomerically pure stereoisomers would allow for the measurement of their specific rotations, which could then be used for comparison and assignment.

Chiral Gas Chromatography (GC) is an essential technique for separating the enantiomers of a volatile chiral compound and determining their relative proportions (enantiomeric ratio or enantiomeric excess). This separation is achieved using a chiral stationary phase (CSP) within the GC column. The CSP interacts diastereomerically with the enantiomers, leading to different retention times and thus their separation.

For this compound, a suitable chiral GC method would allow for the baseline separation of its enantiomers. This is particularly important in the context of natural product analysis, where determining the enantiomeric composition is crucial for understanding biosynthetic pathways and biological activity. The enantiomeric ratio is calculated from the integrated peak areas of the separated enantiomers in the chromatogram.

Table 3: Example of Chiral GC Separation Parameters This table provides general parameters for chiral GC analysis and is not specific to this compound.

| Parameter | Value |

|---|---|

| Column | Chiral Stationary Phase (e.g., modified cyclodextrin) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 60 °C (2 min), ramp to 180 °C at 5 °C/min |

X-ray Crystallography for Solid-State Structure Determination (for suitable crystalline derivatives)

X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis provides a detailed three-dimensional map of the electron density within the crystal, revealing the precise arrangement of all atoms.

Since this compound is a non-crystalline oil at room temperature, it must first be converted into a suitable crystalline derivative. This is often achieved by reacting the alcohol with a heavy-atom-containing reagent, which facilitates the crystallization process and aids in the determination of the absolute configuration through anomalous dispersion effects. The resulting crystal structure provides unambiguous proof of the relative and absolute stereochemistry of the molecule.

Chemical Reactivity, Reaction Mechanisms, and Kinetic Studies

Functional Group Transformations and Derivatizations

The secondary alcohol group is a key site for various chemical modifications, including oxidation and esterification.

Secondary alcohols can be readily oxidized to form ketones. In the case of 4,8-dimethylnon-7-en-3-ol, this transformation would yield 4,8-dimethylnon-7-en-3-one. This reaction involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the carbon atom to which the hydroxyl group is attached. A variety of oxidizing agents can be employed for this purpose, ranging from chromium-based reagents to milder, more selective modern oxidants.

The choice of oxidizing agent can be crucial to avoid potential side reactions, especially given the presence of the alkene functionality. Common reagents for this transformation are summarized in the table below.

| Reagent | Typical Conditions | Notes |

| Chromic acid (H₂CrO₄) | Jones' reagent (CrO₃ in acetone/H₂SO₄) | Strong oxidant, effective for secondary alcohols. |

| Pyridinium chlorochromate (PCC) | CH₂Cl₂ (dichloromethane) as solvent | Milder oxidant, less likely to affect the alkene. |

| Dess-Martin periodinane (DMP) | CH₂Cl₂ as solvent, room temperature | Mild and selective for the oxidation of alcohols. |

| Swern oxidation | (COCl)₂, DMSO, Et₃N | Mild conditions, suitable for sensitive substrates. |

The general mechanism for oxidation with chromic acid involves the formation of a chromate ester, followed by an E2 elimination to form the ketone.

The hydroxyl group of this compound can react with carboxylic acids and their derivatives to form esters. The most common method is the Fischer-Speier esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, typically concentrated sulfuric acid or p-toluenesulfonic acid. This reaction is a reversible equilibrium, and to drive it towards the ester product, water is often removed as it is formed.

Primary and secondary alcohols are generally well-suited for Fischer esterification.

Alternatively, more reactive acylating agents can be used for a more rapid and often irreversible esterification.

| Reactant | Catalyst/Conditions | Byproduct |

| Carboxylic Acid | Strong acid (e.g., H₂SO₄), heat | Water |

| Acid Chloride | Pyridine or other base | HCl |

| Acid Anhydride | Often requires gentle heating | Carboxylic acid |

Olefin Reactions and Stereochemistry

The trisubstituted double bond in this compound is a site of reactivity, particularly for addition reactions.

The carbon-carbon double bond is electron-rich and thus susceptible to attack by electrophiles. In the case of an unsymmetrical alkene like this compound, the regioselectivity of the addition is a key consideration. According to Markovnikov's rule, in the addition of a protic acid (HX), the hydrogen atom will add to the carbon of the double bond that has the greater number of hydrogen atoms. This is because the reaction proceeds through the more stable carbocation intermediate.

Conversely, radical addition, for instance of HBr in the presence of peroxides, follows an anti-Markovnikov regioselectivity. This is due to the formation of the more stable radical intermediate during the propagation step of the chain reaction.

| Reaction | Reagents | Regioselectivity | Stereochemistry |

| Hydrohalogenation | HCl, HBr, HI | Markovnikov | Mixture of syn and anti addition |

| Radical Hydrobromination | HBr, peroxides (ROOR) | Anti-Markovnikov | Anti addition |

| Hydration | H₂O, H₂SO₄ (acid catalyst) | Markovnikov | Mixture of syn and anti addition |

| Halogenation | Br₂, Cl₂ | - | Anti addition |

| Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | Anti-Markovnikov | Syn addition |

Unsaturated alcohols can undergo isomerization under certain conditions, such as in the presence of transition metal catalysts or strong bases. For this compound, this could potentially involve the migration of the double bond to a different position within the carbon chain. The specific products would depend on the reaction conditions and the catalyst employed. For example, some ruthenium complexes are known to catalyze the isomerization of allylic alcohols to ketones. Additionally, under strongly acidic conditions, rearrangements involving the carbocation intermediates formed at the double bond or through dehydration of the alcohol could occur.

Catalytic Reactions Involving the Alcohol Functionality

The alcohol functionality can be involved in various catalytic reactions. For instance, dehydrogenation of secondary alcohols over a heated copper catalyst can produce ketones. This process is a gas-phase reaction typically carried out at high temperatures (e.g., 573 K).

Transition metal catalysts, such as those based on rhodium or iridium, can also promote the dehydrogenation of secondary alcohols to ketones. Furthermore, catalytic transfer hydrogenation is a process where the alcohol can act as a hydrogen source to reduce other functional groups, with the alcohol itself being oxidized to a ketone.

Enzyme-Catalyzed Reactions and Their Substrate Scope

The secondary alcohol functionality in this compound makes it a potential substrate for oxidoreductase enzymes, particularly alcohol dehydrogenases (ADHs). These enzymes catalyze the reversible oxidation of alcohols to their corresponding aldehydes or ketones, utilizing a nicotinamide cofactor, typically NAD⁺ or NADP⁺, as the hydride acceptor. wikipedia.org

Substrate Specificity of Alcohol Dehydrogenases:

ADHs, such as horse liver alcohol dehydrogenase (HLADH) and yeast alcohol dehydrogenase (YADH), are known for their broad substrate scope. proteopedia.orgnih.gov While they are highly active towards small primary alcohols like ethanol, their activity extends to a wide variety of secondary, branched, and cyclic alcohols. proteopedia.org Research on various ADH isoenzymes has shown that alcohols with bulky or hydrophobic substituents can be excellent substrates, in some cases exhibiting higher binding affinity (lower Kₘ values) than ethanol. nih.gov The active site of HLADH, for instance, contains a hydrophobic pocket that can accommodate larger substrates. researchgate.net

Given the structure of this compound, which features a nine-carbon chain with methyl branching, it is expected to fit within the active site of such promiscuous enzymes. ADHs from various sources have been shown to oxidize unsaturated alcohols. ijsra.net Furthermore, these enzymes can exhibit high stereoselectivity, preferentially oxidizing one enantiomer of a racemic alcohol over the other, a property that is highly valuable in asymmetric synthesis. nih.gov The enantioselectivity of HLADH can even be inverted through site-directed mutagenesis of key residues in the substrate-binding site, such as Ser-48 and Phe-93. nih.gov

| Substrate | Kₘ (mM) | kcat (min⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) | Reference |

|---|---|---|---|---|

| Ethanol | 0.5 - 1.0 | ~960 | ~2.1 x 10⁴ | nih.gov |

| 2-Butanol | 7.7 | 530 | 1.1 x 10³ | nih.gov |

| Cyclohexanol | 0.62 | ~780 | ~2.1 x 10⁴ | nih.gov |

| (R)-2-Octanol | 0.08 | 400 | 8.3 x 10⁴ | nih.gov |

| (S)-2-Octanol | 0.12 | 1000 | 1.4 x 10⁵ | nih.gov |

This table presents kinetic data for various secondary alcohols with Horse Liver Alcohol Dehydrogenase (HLADH) to illustrate the enzyme's substrate scope. The values for kcat and Kₘ can vary with isoenzyme and reaction conditions.

Metal-Catalyzed Transformations (e.g., palladium-catalyzed reactions in related systems)

The structure of this compound allows for several types of metal-catalyzed transformations. Palladium catalysis, in particular, offers versatile methods for the oxidation of the alcohol and for cross-coupling reactions involving the alkene.

Computational and Theoretical Chemistry Applied to Branched Nonenols

Computational Elucidation of Reaction Mechanisms and Transition States

The study of chemical reactions at a molecular level is greatly enhanced by computational methods. Techniques like Density Functional Theory (DFT) and other quantum chemical calculations are employed to map out the potential energy surface of a reaction. This allows for the identification of reactants, products, intermediates, and, crucially, transition states.

For a molecule like 4,8-Dimethylnon-7-en-3-ol, computational studies could theoretically elucidate the mechanisms of its formation (e.g., via Grignard reactions or other synthetic routes) or its subsequent reactions. Such a study would involve:

Geometry Optimization: Calculating the most stable three-dimensional structure of the reactants, products, and any intermediates.

Transition State Searching: Identifying the highest energy point along the reaction coordinate, which represents the transition state. This is a critical step as the energy of the transition state determines the activation energy and thus the rate of the reaction.

Intrinsic Reaction Coordinate (IRC) Calculations: This analysis confirms that the identified transition state correctly connects the reactants and products.

While no specific studies detailing these calculations for this compound were found, research on other terpene alcohols has successfully used these methods to understand complex rearrangement reactions and biosynthetic pathways. doi.org These studies provide insights into carbocation intermediates and the subtle energetic differences that can lead to a variety of natural products.

A hypothetical computational study on the dehydration of this compound, for instance, could provide valuable data on the reaction pathway. The table below illustrates the type of data that such a study would aim to generate.

| Species | Method/Basis Set | Relative Energy (kcal/mol) | Key Geometric Parameters of Transition State |

| This compound | B3LYP/6-31G | 0.0 | - |

| Transition State (TS) | B3LYP/6-31G | Hypothetical +30.5 | C-O bond: elongated; C-H bond (of adjacent proton): elongated |

| Product + H₂O | B3LYP/6-31G* | Hypothetical -5.2 | - |

| Note: The data in this table is hypothetical and for illustrative purposes only, as no published computational studies for this specific reaction of this compound are available. |

Structure-Activity Relationship (SAR) Modeling (in the context of biological interactions)

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) modeling are computational techniques used to correlate the chemical structure of a compound with its biological activity. These models are particularly useful in fields like drug discovery and, relevant to branched nonenols, the study of insect pheromones and olfactory receptor interactions.

This compound is structurally related to compounds that are known to act as insect pheromones. SAR studies in this area aim to understand how variations in the chemical structure (e.g., chain length, position of double bonds, stereochemistry) affect the binding of the molecule to an insect's olfactory receptors and, consequently, the behavioral response.

A typical SAR or QSAR study for a pheromone like this compound would involve:

Data Collection: Synthesizing a series of analogues of this compound with systematic structural modifications. The biological activity of each analogue (e.g., electroantennogram response or behavioral assay results) would be measured.

Descriptor Calculation: For each analogue, a set of molecular descriptors would be calculated. These can include physicochemical properties (e.g., logP, molecular weight) and 3D structural parameters.

Model Generation: Statistical methods would be used to build a mathematical model that relates the calculated descriptors to the observed biological activity.

Such a model could then be used to predict the activity of new, unsynthesized analogues and to gain insight into the key structural features required for a biological response. For example, the model might reveal that the position of the hydroxyl group and the stereochemistry of the chiral centers are critical for receptor binding.

The table below provides a hypothetical example of the kind of data that would be collected and used in a QSAR study of this compound analogues.

| Compound | Structural Modification | LogP | Molecular Shape Index | Biological Activity (Relative Response %) |

| This compound | Parent Compound | Hypothetical 3.5 | Hypothetical 0.65 | 100 |

| Analogue 1 | -OH at C-2 | Hypothetical 3.5 | Hypothetical 0.68 | 45 |

| Analogue 2 | Saturated C=C bond | Hypothetical 3.7 | Hypothetical 0.62 | 15 |

| Analogue 3 | Demethylated at C-8 | Hypothetical 3.2 | Hypothetical 0.60 | 70 |

| Note: The data in this table is hypothetical and for illustrative purposes only, as no published SAR/QSAR studies for this compound are available. |

Conclusion and Future Research Perspectives

Synthesis of Current Research Achievements for 4,8-Dimethylnon-7-en-3-ol and its Analogs

Research directly focused on this compound is exceptionally limited in publicly available scientific literature. Its existence is confirmed with the assigned CAS number 27243-07-8. However, a significant body of research exists for its structural isomers and analogs, which provides a valuable framework for understanding its potential properties and functions.

The isomer, 4,8-Dimethylnon-7-en-2-ol (B1222714) , has found application as a fragrance ingredient, indicating that compounds with this carbon skeleton possess notable organoleptic properties. This suggests that this compound may also have a distinct scent profile, a characteristic often associated with semiochemicals.

The broader family of unsaturated long-chain alcohols, to which this compound belongs, is well-represented among insect pheromones. nih.govnih.gov In particular, many species of longhorned beetles (family Cerambycidae) utilize structurally similar compounds as aggregation-sex pheromones. nih.govsemiochemical.com These pheromones are often male-produced and attract both sexes for mating and resource exploitation. nih.gov The recurring motif of hydroxylated and unsaturated aliphatic chains in cerambycid pheromones suggests that this compound could potentially function as a pheromone component for an as-yet-unidentified insect species.

The synthesis of chiral tertiary alcohols is an area of active research in organic chemistry, with various stereoselective methods being developed. nih.govchinesechemsoc.orgrug.nlacs.orgnih.gov While no specific synthesis of this compound is documented, the general methodologies for creating such complex stereocenters are well-established and could be applied to its preparation for future biological testing.

Table 1: Comparison of this compound with a Known Isomeric Pheromone Analog

| Feature | This compound | 4,8-Dimethylnon-7-en-2-ol |

| CAS Number | 27243-07-8 | 40596-76-7 |

| Molecular Formula | C₁₁H₂₂O | C₁₁H₂₂O |

| Molecular Weight | 170.30 g/mol | 170.29 g/mol |

| Known Function | Not documented | Fragrance Ingredient |

| Potential Function | Insect Pheromone (hypothesized) | Semiochemical (inferred) |

Note: Data for this compound is based on its chemical structure, while data for its isomer is from available literature.

Identification of Knowledge Gaps and Unexplored Research Avenues

The most significant knowledge gap concerning this compound is the near-complete absence of empirical data on its synthesis, chemical and physical properties, natural occurrence, and biological activity. This presents a clear and immediate avenue for foundational research.

Key unexplored research avenues include:

Stereoselective Synthesis: The development of a robust and stereocontrolled synthesis for all possible stereoisomers of this compound is a critical first step. This would provide the necessary material for comprehensive biological and chemical characterization.

Chemical and Physical Property Determination: Once synthesized, a full spectroscopic analysis (NMR, IR, Mass Spectrometry) and determination of physical properties (boiling point, refractive index, etc.) are required.

Natural Occurrence: Investigating the presence of this compound in nature, particularly in the headspace volatiles of insects like cerambycid beetles, is a primary research goal. Modern analytical techniques such as gas chromatography-mass spectrometry (GC-MS) coupled with electroantennographic detection (EAD) are powerful tools for identifying novel pheromones. nih.gov

Biological Activity Screening: The synthesized isomers of this compound should be screened for their biological activity. This would involve laboratory olfactometer assays and field trapping experiments with various insect species, especially those known to use similar long-chain alcohols as pheromones.

Structure-Activity Relationship Studies: A systematic investigation into the structure-activity relationships of this compound and its analogs would provide valuable insights into how molecular structure influences biological function in insect chemical communication. nih.gov This could involve synthesizing and testing analogs with variations in the position of the hydroxyl group, the degree of unsaturation, and the methyl branching.

Potential for Translational Research and Advanced Applications in Chemical Sciences and Related Fields

Should this compound or its analogs be identified as potent and selective insect pheromones, the potential for translational research and practical applications is substantial. Translational ecology and chemistry focus on bridging the gap between basic scientific discoveries and real-world applications. i2insights.orgusu.edunorthwestern.edunih.gov

Table 2: Potential Applications of this compound and its Analogs

| Application Area | Description |

| Integrated Pest Management (IPM) | Use as a species-specific lure in traps for monitoring and mass trapping of agricultural or forestry pests. sare.org This can reduce reliance on broad-spectrum insecticides. |

| Biosecurity and Invasive Species Detection | Employment in surveillance programs at ports of entry to detect the arrival of non-native, wood-boring insects that could become invasive pests. |

| Biodiversity Surveys | Utilization as a tool for sampling and studying the diversity and distribution of specific insect taxa, particularly cryptic or nocturnal species that are difficult to monitor visually. semiochemical.com |

| Chemical Ecology Research | Serving as a model compound for studying the evolution of pheromone communication, receptor binding, and signal processing in insects. |

The development of effective and environmentally benign pest management strategies is a global priority. Pheromone-based approaches are highly desirable due to their species-specificity and low toxicity. acs.org The discovery of a novel pheromone like this compound could provide a new tool for the sustainable management of a pest species.

Furthermore, the study of such a molecule contributes to the fundamental understanding of chemical communication, a cornerstone of chemical ecology. wikipedia.org Elucidating the biosynthesis, perception, and degradation of this and related compounds can provide insights into the intricate chemical language that governs interactions between organisms.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4,8-Dimethylnon-7-en-3-ol, and how can purity be optimized?

- Methodological Answer : Palladium-catalyzed cross-coupling reactions (e.g., Sonogashira coupling) and transition-metal-mediated alkylation can be adapted for synthesis, as demonstrated in analogous terpene derivatives . Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) ensures high purity. Reaction conditions (temperature, catalyst loading) should be optimized using TLC monitoring, as described in quinazoline synthesis protocols .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (1H, 13C) is essential for confirming stereochemistry and substituent positions. Infrared (IR) spectroscopy identifies functional groups (e.g., hydroxyl bands near 3200–3600 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular formulas, as shown in synthetic workflows for structurally complex alcohols .

Q. How should researchers handle safety protocols for this compound in laboratory settings?

- Methodological Answer : Based on GHS classifications for similar alkenols (e.g., acute toxicity Category 4, skin irritation Category 2), use fume hoods for volatile steps, wear nitrile gloves, and employ respiratory protection (FFP2 masks) during aerosol-generating steps . Emergency procedures for spills include neutralization with inert adsorbents and disposal via authorized waste contractors .

Advanced Research Questions

Q. How can contradictory data on the biological activity of this compound be resolved?

- Methodological Answer : Perform systematic meta-analyses to identify confounding variables (e.g., solvent polarity in bioassays). Replicate studies under controlled conditions (pH, temperature) and use open-data platforms to compare results across labs, as advocated in health research transparency frameworks . For example, discrepancies in antimicrobial activity may arise from strain-specific responses, requiring standardized CLSI/MIC protocols .

Q. What computational strategies predict the reactivity of this compound in catalytic systems?

- Methodological Answer : Density functional theory (DFT) calculations can model electron density distributions at the double bond (C7–C8) to predict regioselectivity in epoxidation or hydrogenation. Molecular dynamics (MD) simulations assess steric effects from the 4,8-dimethyl groups, guiding catalyst selection (e.g., Wilkinson’s catalyst for selective hydrogenation) .

Q. How can synthetic pathways be optimized to reduce byproducts in large-scale reactions?

- Methodological Answer : Employ Design of Experiments (DoE) to test variables like solvent polarity (dioxane vs. THF) and catalyst ratios (PdCl2(PPh3)2 vs. PCy3). Kinetic studies (e.g., in situ IR monitoring) identify intermediate bottlenecks, while quenching protocols (ice-cold water) minimize undesired side reactions, as detailed in one-pot sequential synthesis workflows .

Data Analysis and Reproducibility

Q. What statistical methods validate reproducibility in spectroscopic data for this compound?

- Methodological Answer : Use principal component analysis (PCA) to compare NMR/IR spectra across batches. Intraclass correlation coefficients (ICCs) quantify inter-lab reproducibility, as recommended in qualitative research frameworks for resolving instrument calibration biases .

Q. How can open-data principles enhance collaborative research on this compound?

- Methodological Answer : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data standards by depositing raw spectral data (e.g., JCAMP-DX files) in repositories like Zenodo. Annotate synthetic protocols with ontology terms (e.g., RXNO for reaction types) to enable machine-learning-driven hypothesis generation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.